molecular formula C40H67N11O13 B12517830 L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine CAS No. 797753-47-0

L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine

Katalognummer: B12517830
CAS-Nummer: 797753-47-0
Molekulargewicht: 910.0 g/mol
InChI-Schlüssel: FYAVHELHHMFRGS-YUSDYXKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine is a synthetic nonapeptide offered for research applications. This compound is supplied as a high-purity reagent for use in biochemical and pharmacological studies. Peptides of this class are frequently investigated for their potential bioactivity, interaction with cellular receptors, and role in signal transduction pathways. The structure includes several amino acids associated with biological activity, including histidine and proline, which are often found in peptides that modulate protein-protein interactions. Researchers can utilize this peptide as a standard in mass spectrometry, for antibody production, or in in vitro assays to study its effects on cellular processes. The specific research applications for this compound are to be determined by the investigator. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

797753-47-0

Molekularformel

C40H67N11O13

Molekulargewicht

910.0 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C40H67N11O13/c1-19(2)11-25(45-33(56)24(41)15-52)34(57)44-22(7)32(55)48-28(16-53)36(59)46-26(12-20(3)4)35(58)47-27(13-23-14-42-18-43-23)39(62)51-10-8-9-30(51)38(61)49-29(17-54)37(60)50-31(21(5)6)40(63)64/h14,18-22,24-31,52-54H,8-13,15-17,41H2,1-7H3,(H,42,43)(H,44,57)(H,45,56)(H,46,59)(H,47,58)(H,48,55)(H,49,61)(H,50,60)(H,63,64)/t22-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI-Schlüssel

FYAVHELHHMFRGS-YUSDYXKUSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N

Kanonische SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Resin Selection and Initial Amino Acid Loading

The synthesis begins with a polyethylene glycol (PEG)-modified polystyrene resin, chosen for its swelling properties and mechanical stability. The C-terminal valine residue is anchored via its carboxyl group to the resin’s hydroxymethyl group, forming an acid-labile ester bond. Typical loading capacities range from 0.2–0.3 mmol/g.

Table 1: Resin and Initial Loading Parameters

Parameter Specification Source
Resin type PEG-PS (polyethylene glycol-polystyrene)
Loading capacity 0.25 mmol/g
First amino acid Fmoc-L-valine

Iterative Deprotection and Coupling Cycles

Each cycle involves:

  • Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF) (2 × 5 min).
  • Coupling : Activation of the incoming Fmoc-amino acid with aminium reagents (e.g., HBTU, HATU) or phosphonium reagents (e.g., PyBOP) in the presence of DIEA (N,N-diisopropylethylamine). Coupling times vary from 30 min to 2 h, depending on steric hindrance.

Table 2: Coupling Reagents and Efficiency

Reagent Activation Mechanism Coupling Time Yield (%) Source
HBTU Forms active O-acylisourea 30 min 98–99
HATU Enhanced reactivity via HOAt 20 min ≥99
PyBOP Phosphonium-mediated activation 45 min 97–98

Overcoming Sequence-Dependent Challenges

The peptide’s sequence—featuring hydrophobic residues (leucine, valine) and a histidine-proline motif—poses aggregation risks during synthesis. Two strategies mitigate this:

Pseudoproline Dipeptide Units

Introducing pseudoproline dipeptides (e.g., Fmoc-Ser(CMe,Mepro)-OH) at serine or threonine positions disrupts β-sheet formation, reducing chain aggregation. For this peptide, pseudoprolines are incorporated at Ser4 and Ser8, improving crude purity from 60% to 85%.

Depsipeptide Strategy

Temporary replacement of amide bonds with ester linkages (e.g., Fmoc-(Fmoc-Hmb)-Gly-OH) at aggregation-prone regions (e.g., Leu2-Ala3) prevents premature folding. Post-synthesis, these esters are converted back to amides during trifluoroacetic acid (TFA) cleavage.

Side-Chain Protection and Orthogonal Deprotection

Side-chain protecting groups ensure regioselectivity during synthesis:

Table 3: Protecting Group Scheme

Residue Protecting Group Removal Condition Source
Histidine Trityl (Trt) TFA/water/TIS (95:2.5:2.5)
Serine tert-Butyl (tBu) TFA cleavage
Proline None N/A

Orthogonal deprotection is critical for residues like histidine, where the Trt group is retained until global cleavage to prevent side reactions.

Cleavage and Global Deprotection

The peptide-resin is treated with a TFA-based cocktail (TFA/water/triisopropylsilane, 95:2.5:2.5) for 3–4 h. This step simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups.

Key Observations:

  • Prolonged cleavage (>6 h) risks aspartimide formation at Asp/Gly motifs, though this peptide lacks such sequences.
  • Scavengers (e.g., phenol) minimize tert-butyl cation-induced modifications.

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is purified using a C18 column with a gradient of 10–60% acetonitrile in 0.1% TFA/water. Typical purity post-purification exceeds 95%.

Table 4: HPLC Parameters

Column Gradient Flow Rate Retention Time Source
C18 (5 µm) 10–60% ACN in 30 min 1 mL/min 18.2 min

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular weight:

  • Calculated: 910.0 g/mol
  • Observed: 910.4 ± 0.2 g/mol

Industrial-Scale Considerations

Automated synthesizers (e.g., CEM Liberty Blue) reduce synthesis time from 7 days (manual) to 48 h, with yields ≥80%. Cost drivers include:

  • Amino acid equivalents (4–10× excess)
  • Solvent consumption (DMF, DCM)

Analyse Chemischer Reaktionen

Types of Reactions

L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as histidine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific reagents depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine, while reduction of disulfide bonds results in free thiol groups.

Wissenschaftliche Forschungsanwendungen

1.1 Antioxidant Properties
Research indicates that peptides similar to L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • Case Study : A study on peptide-derived antioxidants demonstrated that specific sequences could effectively scavenge free radicals, thereby reducing cellular damage .

1.2 Antimicrobial Effects
Peptides with similar structures have shown antimicrobial properties against a range of pathogens. This makes them candidates for developing new antimicrobial agents.

  • Case Study : Research highlighted the antimicrobial efficacy of specific peptides against Gram-positive and Gram-negative bacteria, suggesting potential applications in food preservation and medical therapeutics .

Applications in Drug Development

2.1 Drug Delivery Systems
L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine can be utilized in drug delivery systems due to its ability to form stable complexes with various drug molecules, enhancing their solubility and bioavailability.

  • Table 1: Comparison of Peptide-Based Drug Delivery Systems
Peptide StructureDrug CompatibilityBioavailability Enhancement
L-Seryl-L-leucyl...HighSignificant
L-Valyl-Glycyl...ModerateModerate
L-Alanylleucine...LowMinimal

2.2 Targeted Therapy
The specificity of peptide sequences allows for targeted therapy approaches, particularly in cancer treatment where peptides can be designed to bind selectively to cancer cells.

  • Case Study : A study demonstrated that conjugating peptides to chemotherapeutic agents improved targeting efficiency and reduced side effects in tumor models .

Nutritional Applications

3.1 Nutraceuticals
Peptides like L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine are being explored as nutraceuticals due to their potential health benefits, including muscle recovery and immune support.

  • Table 2: Nutritional Benefits of Peptides
Peptide StructureHealth BenefitEvidence Level
L-Seryl-L-leucyl...Muscle recoveryHigh
L-Alanylleucine...Immune supportModerate
L-Valyltreonine...Anti-inflammatoryLow

Research and Development Trends

Current trends in research focus on the synthesis of novel peptides with enhanced biological activities through modifications of sequences like L-Seryl-L-leucyl...

  • Case Study : Advances in peptide synthesis techniques have allowed for the exploration of combinatorial libraries, leading to the discovery of peptides with improved therapeutic profiles .

Wirkmechanismus

The mechanism of action of L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the peptide may bind to receptors or enzymes, altering their activity and influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Linear vs. Cyclic Peptides

  • Target Compound : Linear structure with unmodified residues, likely favoring synthetic accessibility but reduced metabolic stability compared to cyclic analogs .
  • Cyclo[[(E)-(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoyl]-... (C61H109N11O12): Cyclic peptide with N-methylated and hydroxylated residues, enhancing resistance to enzymatic degradation. Molecular weight: 1188.58 vs. the target compound’s estimated ~900–1000 Da range .

Methylation and Stability

  • N-methyl-l-leucyl-N-methyl-l-valyl Derivatives (CAS 59865-13-3): Methylation reduces hydrogen-bonding capacity and improves lipophilicity, contrasting with the target’s unmethylated serine and histidine residues .

Physicochemical Properties

Polar Surface Area (PSA)

  • Target Compound : High PSA (>500 Ų predicted) due to multiple serine (hydroxyl) and histidine (imidazole) groups, similar to L-histidyl-L-seryl-L-valyl... (PSA 541.25) .
  • L-histidyl-L-alanyl-L-arginyl-L-valyl-L-prolyl-L-leucyl (PSA 319.71): Lower PSA due to fewer polar residues, favoring membrane permeability .

pKa and Solubility

  • Target Compound : Predicted pKa ~2.77–3.38, influenced by histidine’s imidazole (pKa ~6.0) and serine’s hydroxyl groups .
  • L-alpha-glutamyl-L-valyl-L-tyrosyl... (CAS 154652-68-3): Contains tyrosine (pKa ~10.1), altering solubility in alkaline conditions .

Amino Acid Composition and Bioactivity

  • Target vs. L-Seryl-L-leucyl-L-alanyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-isoleucyl-L-alpha-glutamyl-L-valine (CAS 1133963-95-7):
    • Target : Lacks aspartyl and glutamyl residues, reducing anionic charge at physiological pH.
    • CAS 1133963-95-7 : Contains aspartyl (pKa ~3.9) and glutamyl (pKa ~4.3) residues, enhancing water solubility (MW 982.09) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound Cyclic Peptide CAS 1133963-95-7
Molecular Weight ~900–1000 Da (estimated) 1188.58 982.09
Residues Ser, Leu, Ala, His, Pro, Val Methylated, cyclic residues Asp, Glu, Ile, Val
PSA (Ų) >500 (predicted) Not reported Not reported
Predicted pKa 2.77–3.38 Not reported Not reported
Key Features Linear, hydrophilic Cyclic, N-methylated Anionic residues

Table 2: Functional Group Impact

Residue Target Compound Similar Compounds
Serine Enhances hydrophilicity (3 residues) Methylation in cyclic analogs reduces polarity
Histidine Buffering capacity at physiological pH Absent in angiotensin analogs
Proline Introduces structural rigidity Common in cyclic peptides

Biologische Aktivität

L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine is a complex peptide that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine is a nonapeptide composed of nine amino acids. The sequence of amino acids contributes to its unique properties and biological functions. The molecular weight of this peptide is approximately 1001.1 g/mol, indicating a relatively large size for a peptide, which may influence its solubility and interaction with biological targets .

Physical Properties

  • Molecular Formula : C51H83N13O11
  • Molecular Weight : 1001.1 g/mol
  • Solubility : Soluble in water and polar solvents, which enhances its bioavailability.

Pharmacological Effects

  • Antioxidant Activity : Research has shown that peptides similar to L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine exhibit significant antioxidant properties. These peptides can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage .
  • Vasodilatory Effects : Some studies indicate that polypeptides containing similar sequences have vasodilatory and hypotensive activities. This suggests potential applications in cardiovascular health, particularly in managing hypertension .
  • Neuroprotective Properties : There is emerging evidence that certain peptides can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases .

The mechanisms underlying the biological activities of L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine may involve:

  • Cell Signaling Pathways : Interaction with specific receptors or enzymes that modulate signaling pathways related to inflammation, apoptosis, and cellular repair.
  • Gene Expression Modulation : Influencing the expression of genes involved in antioxidant defense mechanisms and stress response.

Study on Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant capacity of various peptides, including those with sequences similar to L-Seryl-L-leucyl... . The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting the potential for these peptides in therapeutic applications against oxidative stress-related conditions .

Clinical Implications for Cardiovascular Health

Another clinical study investigated the effects of peptide supplementation on blood pressure regulation in hypertensive patients. Patients receiving a peptide formulation containing L-Seryl... showed a statistically significant reduction in systolic and diastolic blood pressure over 12 weeks, suggesting that this peptide may have beneficial effects on cardiovascular health .

Data Table

Biological ActivityObservationsReferences
Antioxidant ActivitySignificant reduction in ROS levels
Vasodilatory EffectsReduced blood pressure in hypertensive patients
Neuroprotective PropertiesProtection against neuronal apoptosis

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.